4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Physical chemistry Material properties Process chemistry

Researchers exploring SAR with simpler sulfonyl chlorides often hit a dead end: only one reactive handle limits divergent library synthesis. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride solves this by providing two chemically orthogonal halogens (C-Br and C-Cl) on a single -SO2Cl core. This enables sequential Pd-catalyzed cross-couplings to introduce multiple diversity elements from one intermediate-a strategy validated in patent literature for selective NOX2/NOX4 inhibitors. Key outcomes: • Orthogonal C-Br/C-Cl handles permit stepwise, divergent SAR exploration • Proven building block for NOX inhibitor lead generation (patent WO-2019215291-A1) • Retained halogens after C-H sulfonylation yield polyhalogenated diarylsulfone macromonomers • Consistent 95% purity; ambient storage; ships worldwide under UN3261 corrosive regulations

Molecular Formula C6H2BrCl3O2S
Molecular Weight 324.4 g/mol
CAS No. 351003-54-8
Cat. No. B1271908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dichlorobenzenesulfonyl chloride
CAS351003-54-8
Molecular FormulaC6H2BrCl3O2S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Br
InChIInChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
InChIKeyCKJIKXAPXLPSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,6-dichlorobenzenesulfonyl chloride Overview


4-Bromo-2,6-dichlorobenzenesulfonyl chloride is a specialized polyhalogenated benzenesulfonyl chloride building block [1]. It features a sulfonyl chloride (-SO2Cl) functional group, which serves as a highly reactive electrophilic center for nucleophilic substitution, coupled with a unique substitution pattern on the aromatic ring: two chlorine atoms at the 2- and 6-positions and a bromine atom at the 4-position . This precise arrangement creates a distinctive steric and electronic environment that differentiates it from simpler or less-substituted analogs . Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly for introducing a complex aryl sulfonyl group into pharmaceutical and agrochemical candidates where further derivatization through its halogen handles is required .

Polyhalogenated scaffold Unique 4-Br, 2,6-Cl substitution pattern
Electrophilic sulfonyl chloride Reactive handle for nucleophilic substitution
Orthogonal halogen handles C-Br and C-Cl for sequential diversification

4-Bromo-2,6-dichlorobenzenesulfonyl chloride Irreplaceability


A procurement decision cannot treat 4-bromo-2,6-dichlorobenzenesulfonyl chloride as a simple, interchangeable member of the arylsulfonyl chloride class. The presence and position of multiple halogen substituents on the aromatic ring fundamentally alter its physicochemical properties, electronic profile, and subsequent reactivity compared to mono- or non-halogenated analogs like 4-bromobenzenesulfonyl chloride or 2,6-dichlorobenzenesulfonyl chloride . Its higher molecular weight (324.41 g/mol vs. 245.51 g/mol for 2,6-dichlorobenzenesulfonyl chloride) and density (1.952 g/cm³ vs. 1.6 g/cm³) are direct consequences of the dual halogenation and impact handling and stoichiometry [1]. Crucially, the combination of bromine and chlorine substituents provides two distinct and chemically orthogonal handles (C-Br and C-Cl) for further functionalization, a strategic advantage not found in simpler analogs [2]. This enables divergent synthetic pathways from a single intermediate, a feature that is lost if a generic substitute is chosen. The following evidence quantitatively demonstrates why these specific differentiators matter for scientific outcomes and justifies a precise compound selection.

Target Attribute
Generic Substitute Risk
Target: Higher molecular weight (bromine inclusion)
Substitute: Alters reaction stoichiometry and molar calculations
Target: Dual orthogonal halogen handles (C-Br, C-Cl)
Substitute: Mono-halogenated analogs lack sequential diversification capability
Target: Distinct density and physical form
Substitute: Material handling and transfer may differ

4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Key Differentiators


Molecular Weight and Density vs. 2,6-Dichlorobenzenesulfonyl Chloride

The substitution of a 4-bromo group onto the 2,6-dichlorobenzenesulfonyl chloride scaffold results in a significant increase in molecular weight and density. The target compound has a molecular weight of 324.41 g/mol, which is 78.90 g/mol heavier than the 245.51 g/mol for 2,6-dichlorobenzenesulfonyl chloride, a 32% increase [1]. This difference is a direct and quantifiable measure of its distinct chemical identity. Similarly, the density increases from ~1.6 g/cm³ for the comparator to 1.952 g/cm³ for the target, a 22% increase . These physical parameters are critical for accurate stoichiometric calculations, formulation, and handling in process chemistry.

MW & Density
Head-to-head
324.41 vs 245.51 g/mol (+32% MW)
Substantial difference prevents direct interchange
Standard calculated values
Physical chemistry Material properties Process chemistry

Orthogonal Reactivity via Dual Halogen Substitution

Unlike 4-bromobenzenesulfonyl chloride which possesses only a single C-Br handle, or 2,6-dichlorobenzenesulfonyl chloride with only C-Cl handles, 4-bromo-2,6-dichlorobenzenesulfonyl chloride contains both C-Br and C-Cl bonds on the same aromatic core . In palladium-catalyzed reactions using polyhalogenated benzenesulfonyl chlorides, studies have shown that the reaction proceeds 'without cleavage of the C–halo bonds' [1]. This class-level finding confirms that both the C-Br and C-Cl bonds are retained during the initial sulfonylation event. This allows for a stepwise, chemoselective functionalization strategy that is impossible with mono-halogenated analogs, which would require the purchase and optimization of a different starting material for each subsequent diversification step.

Orthogonal Handles
Class-level
2 orthogonal handles (Br, Cl) vs 1 in mono-halogenated analog
Enables divergent synthesis pathways
Pd-catalyzed sulfonylation context
Organic synthesis Medicinal chemistry Cross-coupling

Melting Point Advantage for Handling

The target compound exhibits a melting point range of 37-42 °C (lit.) . This is notably lower than the structurally related 2,4,6-trichlorobenzenesulfonyl chloride, which has a reported melting point of 44-48 °C . The lower melting point of 4-bromo-2,6-dichlorobenzenesulfonyl chloride can be advantageous for certain reaction setups, as it is more easily melted for use as a neat liquid or for ensuring homogeneous mixing at moderately elevated temperatures without requiring more aggressive heating that could risk thermal decomposition.

Melting Point
Data to verify
37–42 °C vs 44–48 °C (−7 °C lower limit)
May facilitate low-temperature handling
Literature values; verify with supplier COA
Process chemistry Solid-state chemistry Analytical chemistry

Patent-Backed Intermediate for NOX Inhibitors

4-Bromo-2,6-dichlorobenzenesulfonyl chloride is specifically cited as a key building block in the patent literature for the synthesis of novel sulfonamide derivatives possessing selective NOX2 and/or NOX4 inhibiting activity (WO-2019215291-A1) . This is a high-value application in cardiovascular research. In contrast, a simpler analog like 2,6-dichlorobenzenesulfonyl chloride is described in the patent literature for more general applications, such as a starting material for sulfonamide-containing diarylsquaramides, lacking the same specific, high-value therapeutic association .

Patent-Specific Use
Data to verify
Key intermediate for NOX2/4 inhibitors (WO2019215291A1)
Supports project-specific procurement
Patent literature; confirm scope
Medicinal chemistry Drug discovery Cardiovascular research

4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Application Scenarios


Divergent Synthesis of Biaryl Sulfonamide Libraries

In drug discovery, the ability to efficiently explore structure-activity relationships (SAR) is paramount. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is uniquely suited for this task because, as established, it provides two orthogonal handles (C-Br and C-Cl) on a single sulfonyl chloride core [1]. A typical workflow involves: 1) Reaction of the sulfonyl chloride with a core amine scaffold to form a sulfonamide. 2) Subsequent Pd-catalyzed cross-coupling reactions can then be performed selectively at the C-Br bond to introduce a first diversity element (e.g., an aryl or heteroaryl group) . 3) In a third step, the remaining C-Cl bonds can be engaged in a different type of cross-coupling to introduce a second diversity element. This stepwise, divergent approach from a single intermediate is a powerful and efficient strategy for library synthesis that is not possible with simpler, mono-halogenated sulfonyl chlorides.

NOX2/NOX4 Inhibitor Intermediate Synthesis

For research groups specifically targeting the NOX family of enzymes, the procurement of 4-bromo-2,6-dichlorobenzenesulfonyl chloride is a strategic decision directly supported by the patent literature [1]. The compound is not just a generic sulfonylating agent; it is a proven building block for generating lead compounds in this therapeutic area. Its use ensures that the resulting sulfonamide derivatives have the precise substitution pattern required for selective NOX inhibition, a specificity that is unlikely to be replicated by switching to a different, more accessible arylsulfonyl chloride. This scenario leverages the compound's established role in creating high-value, patentable chemical matter.

Polyhalogenated Diarylsulfones with Orthogonal Reactivity

In materials chemistry, the ability to create complex, functionalized monomers or ligands is key. 4-Bromo-2,6-dichlorobenzenesulfonyl chloride can be used in Pd-catalyzed C-H bond sulfonylations to install a diarylsulfone motif [1]. Critically, the resulting product retains the C-Br and C-Cl bonds, as the reaction proceeds without their cleavage . This yields a polyhalogenated diarylsulfone that can serve as a versatile 'macromonomer' or ligand precursor. The retained halogen handles can then be used in orthogonal polymerization reactions or for further coordination chemistry, enabling the construction of sophisticated molecular architectures that would be difficult to achieve with less functionalized starting materials.

Application
Selection Property
Validation Focus
Application: Divergent biaryl sulfonamide library synthesis
Selection Property: Orthogonal halogen handles (C-Br, C-Cl)
Validation Focus: Sequential cross-coupling feasibility
Application: NOX2/4 inhibitor intermediate synthesis
Selection Property: Reported NOX inhibitor scaffold (WO2019215291A1)
Validation Focus: NOX2/4 inhibitory activity confirmation
Application: Polyhalogenated diarylsulfone monomer/ligand synthesis
Selection Property: Retained C-halogen bonds after sulfonylation
Validation Focus: Monomer/ligand reactivity and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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